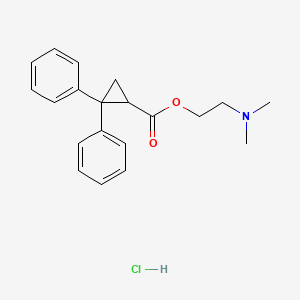![molecular formula C25H38N2O6S4 B14682864 methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine CAS No. 39841-95-7](/img/structure/B14682864.png)
methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine is a complex organic compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties and reactivity, making it a valuable substance for scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine involves multiple steps, starting with the preparation of methanesulfonic acid. Methanesulfonic acid can be produced through the oxidation of dimethylsulfide using oxygen from the air . Another method involves the oxidation of dimethyldisulfide with nitric acid, followed by restoration using atmospheric oxygen .
For the synthesis of the complete compound, specific reaction conditions such as temperature, pressure, and the presence of catalysts are crucial. For instance, the reaction between methane and oleum at around 50°C and 100 bar in the presence of a potassium persulfate initiator is a known method .
Industrial Production Methods
Industrial production of methanesulfonic acid has evolved over the years. Initially, it was produced by oxidizing dimethylsulfide, but this method had limitations due to poor product quality and explosion hazards . Modern methods involve the use of chlorine oxidation and air oxidation processes, which have improved the efficiency and safety of production .
化学反応の分析
Types of Reactions
Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid, reducing agents like sodium borohydride, and catalysts such as potassium persulfate . Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce simpler organic compounds.
科学的研究の応用
Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
作用機序
The mechanism of action of methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine involves its interaction with molecular targets and pathways within biological systems. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The specific molecular targets and pathways depend on the context of its application, such as in medicinal chemistry or industrial processes .
類似化合物との比較
Similar Compounds
Ethyl methanesulfonate: Another sulfonic acid derivative with similar chemical properties.
Methylsulfonic acid: A simpler sulfonic acid with comparable reactivity.
Dimethylsulfone: A related compound with different industrial applications.
Uniqueness
Methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzobbenzothiepin-5-yl]piperazine is unique due to its complex structure and specific functional groups, which confer distinct reactivity and applications. Its ability to participate in diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
特性
CAS番号 |
39841-95-7 |
|---|---|
分子式 |
C25H38N2O6S4 |
分子量 |
590.8 g/mol |
IUPAC名 |
methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine |
InChI |
InChI=1S/C23H30N2S2.2CH4O3S/c1-17(2)16-26-19-8-9-23-20(15-19)21(25-12-10-24(3)11-13-25)14-18-6-4-5-7-22(18)27-23;2*1-5(2,3)4/h4-9,15,17,21H,10-14,16H2,1-3H3;2*1H3,(H,2,3,4) |
InChIキー |
ZYAWVWOIHVFAQE-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C.CS(=O)(=O)O.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


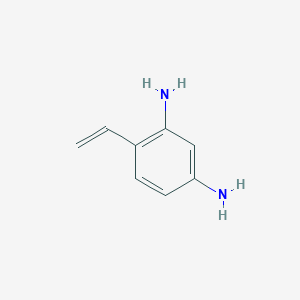
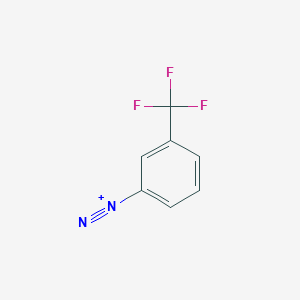
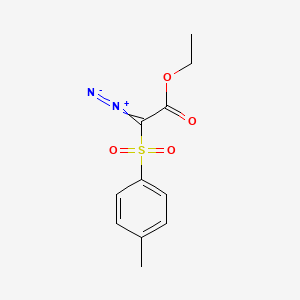
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
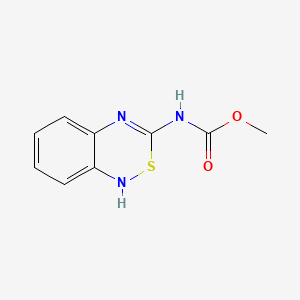
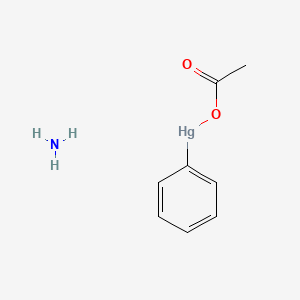
![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
![Acetic acid, [(2-oxopropyl)thio]-](/img/structure/B14682821.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
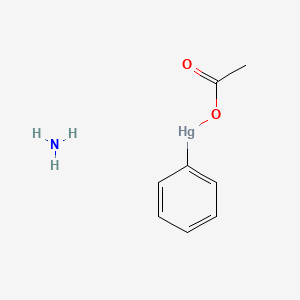
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
